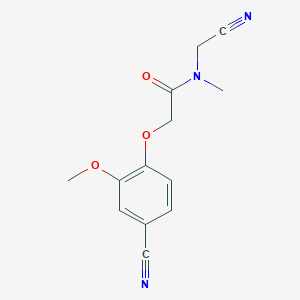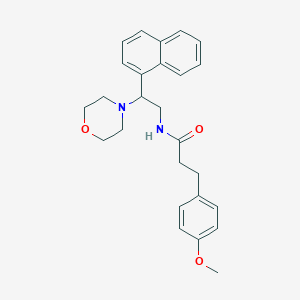
3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MNPA is a propanamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide is not fully understood, but it is believed to act as a partial agonist of the mu-opioid receptor. 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has been shown to have a variety of biochemical and physiological effects. 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has been shown to have analgesic effects by activating the mu-opioid receptor. 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has several advantages for lab experiments, including its high affinity for the mu-opioid receptor, which makes it a promising candidate for the development of new analgesic drugs. 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide also has anti-inflammatory and neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases. However, 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has some limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide. One direction is the development of new analgesic drugs based on the structure of 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide. Another direction is the study of 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide and its potential pharmacological properties.
Métodos De Síntesis
3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has been synthesized through various methods, including the use of palladium-catalyzed Suzuki-Miyaura coupling reactions, and the use of Grignard reagents. In one study, 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide was synthesized through the reaction of 3-(4-methoxyphenyl)propanoic acid with 2-(naphthalen-1-yl)ethylamine in the presence of N,N-dimethylformamide and N,N'-dicyclohexylcarbodiimide. The reaction mixture was then treated with morpholine to yield 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide in high yield and purity.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has been studied for its potential pharmacological properties, including its ability to act as an analgesic, anti-inflammatory, and neuroprotective agent. 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-30-22-12-9-20(10-13-22)11-14-26(29)27-19-25(28-15-17-31-18-16-28)24-8-4-6-21-5-2-3-7-23(21)24/h2-10,12-13,25H,11,14-19H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKOYQGTVXKXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

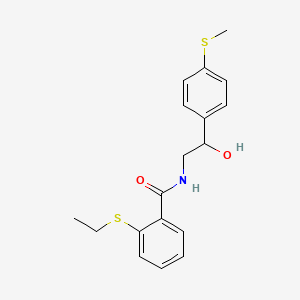
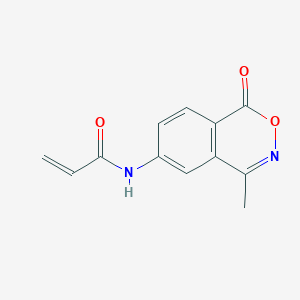
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxylate](/img/structure/B2441964.png)
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2441967.png)

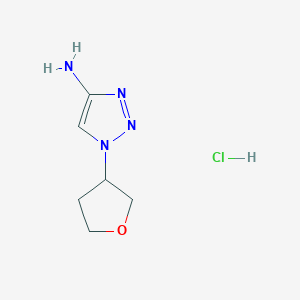
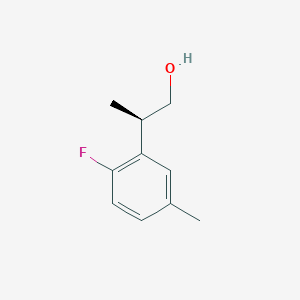
![3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B2441973.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2441974.png)
![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2441976.png)

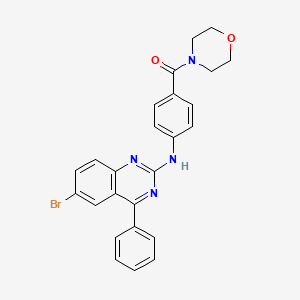
![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/no-structure.png)
